N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole derivative with thiols or disulfides under suitable conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with diethylamine to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: It is being investigated for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The acetamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- N,N-diethyl-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Comparison:
- Structural Differences: The similar compounds have different heterocyclic rings (triazole and benzothieno pyrimidine) compared to the oxadiazole ring in N,N-diethyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
- Chemical Properties: The presence of different heterocyclic rings can lead to variations in chemical reactivity and stability.
- Biological Activity: The unique structure of this compound may result in distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-4-18(5-2)13(19)10-21-15-17-16-14(20-15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
ZJJAZCCOBFAYHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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